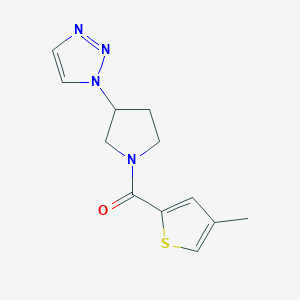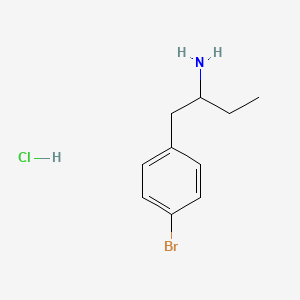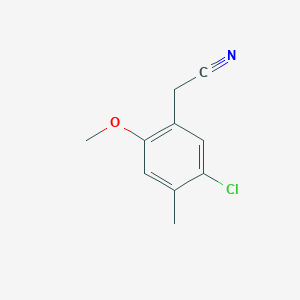![molecular formula C16H14ClN5O B2561066 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1394651-34-3](/img/structure/B2561066.png)
6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Coupling with Phenyl Ring: The triazole moiety is then coupled with a phenyl ring through a substitution reaction.
Introduction of the Pyridine Ring: The phenyl-triazole intermediate is further reacted with a pyridine derivative, often through a cross-coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide has several research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
- 6-chloro-N-[2-(4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide
Uniqueness
- Structural Features : The presence of the ethyl group on the triazole ring distinguishes it from similar compounds, potentially altering its biological activity and chemical reactivity.
- Biological Activity : The unique substitution pattern may confer distinct pharmacological properties, making it a valuable candidate for drug development.
Propriétés
IUPAC Name |
6-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-2-22-10-19-21-15(22)12-5-3-4-6-13(12)20-16(23)11-7-8-14(17)18-9-11/h3-10H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHOJXINYYFBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=CC=C2NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)
![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)
![2-methyl-N-[(oxolan-2-yl)methyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2560987.png)
![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)

![4-chloro-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2560991.png)
![2-chloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2560992.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2560997.png)

![4-(Thiophen-2-ylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2560999.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)
